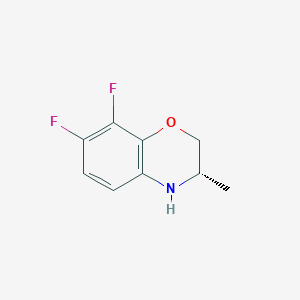

(3S)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine

Description

Properties

IUPAC Name |

(3S)-7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c1-5-4-13-9-7(12-5)3-2-6(10)8(9)11/h2-3,5,12H,4H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHSAZFNVBBGNX-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(N1)C=CC(=C2F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C(N1)C=CC(=C2F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2-aminophenol with a suitable aldehyde or ketone in the presence of a catalyst to form the benzoxazine ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogenation, alkylation, and acylation reactions can introduce different substituents onto the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like methyl iodide for methylation and fluorinating agents for introducing fluorine atoms.

Major Products

The major products formed from these reactions include various substituted benzoxazines, which can be further functionalized for specific applications.

Scientific Research Applications

(3S)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.

Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (3S)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable compound in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Levofloxacin and Ofloxacin

Key Insight : The 3S-methyl group and fluorination pattern are indispensable for Levofloxacin’s efficacy. The S-configuration optimizes binding to bacterial DNA gyrase, reducing the minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus and Escherichia coli .

Fluorinated Benzoxazine Derivatives

5,6,7,8-Tetrafluoro-2,3-dihydro-1,4-benzoxazine

- Structure : Benzoxazine core with tetrafluoro substitution (5,6,7,8-positions).

- Synthesis: Produced via nucleophilic cyclization of hexafluorobenzene with 2-aminoethanol .

Hydroxymethyl-Substituted Analogs

(-)-7,8-Difluoro-2,3-dihydro-3-hydroxymethyl-4H-1,4-benzoxazine

Benzothiazine Derivatives (Rufloxacin)

7,8-Difluoro-3,4-dihydro-2H-1,4-benzothiazine

- Structure : Benzothiazine core (sulfur instead of oxygen in the heterocycle).

- Activity : Rufloxacin, derived from this scaffold, shows moderate DNA gyrase inhibition but lower potency than Levofloxacin. The sulfur atom may reduce target affinity compared to benzoxazines .

Biological Activity

(3S)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, focusing on its interactions with various biological targets and its therapeutic implications.

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₉F₂NO

- Molecular Weight : 185.17 g/mol

- CAS Number : 106939-42-8

- Structure : The structure includes a benzoxazine core with difluoromethyl and methyl substituents at specific positions, which are crucial for its biological activity.

1. Serotonin Receptor Antagonism

Research indicates that derivatives of benzoxazine compounds exhibit significant antagonistic activities towards serotonin receptors, particularly the 5HT3 receptor. A study demonstrated that modifications at the 2-position of the benzoxazine ring could enhance receptor affinity. For example, compounds with dimethyl substitutions showed superior antagonistic properties compared to those with fewer substitutions .

| Compound | Ki (nM) | Activity |

|---|---|---|

| Endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide | 0.019 | High affinity for 5HT3 receptors |

2. Antiviral Activity

Recent studies have evaluated this compound and its derivatives for antiviral properties. A notable investigation involved synthesizing pyrimidine conjugates linked to this benzoxazine derivative to assess their activity against herpes simplex virus type 1 (HSV-1). The results indicated that while the purine conjugate showed promising antiviral effects, the pyrimidine variants exhibited reduced activity against HSV-1 and negligible effects on influenza A virus .

| Compound | Virus Target | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Purine conjugate with (S)-7,8-difluoro... | HSV-1 | Not specified | High |

| Pyrimidine conjugate with (S)-7,8-difluoro... | Influenza A (H1N1) | 92 | <8 |

The mechanism by which this compound exerts its biological effects appears to be multifaceted. The compound's ability to interact with serotonin receptors suggests a role in modulating neurotransmitter systems, which could have implications for treating conditions like anxiety or depression. Additionally, its antiviral properties may be attributed to interference with viral replication processes.

Case Study 1: Antagonistic Activity in Animal Models

In a controlled study involving rats, compounds derived from the benzoxazine structure were tested for their ability to antagonize the von Bezold-Jarisch reflex—a physiological response mediated by serotonin receptors. The results indicated that certain derivatives provided long-lasting antagonistic effects, highlighting their potential utility in therapeutic settings related to cardiovascular regulation .

Case Study 2: Antiviral Efficacy Against HSV

A study focusing on the antiviral efficacy of (3S)-3-Methyl-7,8-difluoro... derivatives against HSV demonstrated that while some compounds retained significant activity against acyclovir-resistant strains, others showed diminished efficacy. This underscores the importance of structural modifications in enhancing antiviral potency .

Q & A

Q. How can researchers develop analytical methods for detecting trace impurities in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.